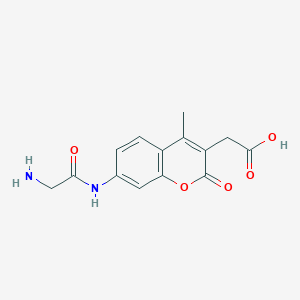

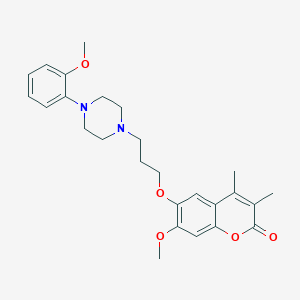

Glycyl-7-amino-4-methylcoumarin-3-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glycyl-7-amino-4-methylcoumarin-3-acetic acid (Gly-MCA) is a synthetic substrate used in the measurement of proteolytic activity. It is widely used in scientific research to study enzymes involved in protein degradation, such as proteases. Gly-MCA is a small molecule that is easy to synthesize and has a fluorescent property, making it a useful tool for biochemical assays.

Mécanisme D'action

Glycyl-7-amino-4-methylcoumarin-3-acetic acid is a fluorogenic substrate, meaning that it has a fluorescent property that is only activated by the action of proteolytic enzymes. When a protease cleaves the peptide bond between the glycine and the 7-amino-4-methylcoumarin-3-acetic acid moieties, the fluorescent molecule is released and emits a signal that can be measured using a fluorometer.

Effets Biochimiques Et Physiologiques

Glycyl-7-amino-4-methylcoumarin-3-acetic acid has no direct biochemical or physiological effects on living organisms. It is a synthetic molecule designed specifically for use in biochemical assays and has no therapeutic or pharmacological properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Glycyl-7-amino-4-methylcoumarin-3-acetic acid is its ease of synthesis and purification. It is a small molecule that is relatively easy to handle and has a long shelf life. Additionally, its fluorescent property makes it a useful tool for studying proteolytic enzymes in vitro.

One limitation of Glycyl-7-amino-4-methylcoumarin-3-acetic acid is that it is not specific to any particular protease. It can be cleaved by a wide range of proteases, making it difficult to determine which enzyme is responsible for the observed activity. Additionally, its fluorescent signal can be affected by various factors, such as pH and temperature, which can complicate data interpretation.

Orientations Futures

There are several potential future directions for research involving Glycyl-7-amino-4-methylcoumarin-3-acetic acid. One area of interest is the development of more specific substrates for individual proteases. This would allow researchers to better understand the specific functions of these enzymes and their roles in various biological processes.

Another potential direction is the use of Glycyl-7-amino-4-methylcoumarin-3-acetic acid in high-throughput screening assays. By using automated systems to screen large libraries of compounds, researchers could identify potential inhibitors or activators of proteases for use in drug discovery.

Overall, Glycyl-7-amino-4-methylcoumarin-3-acetic acid is a valuable tool for studying proteolytic enzymes and has a wide range of potential applications in scientific research. Further research is needed to fully understand its mechanisms of action and to develop more specific substrates for individual proteases.

Méthodes De Synthèse

The synthesis of Glycyl-7-amino-4-methylcoumarin-3-acetic acid involves the combination of glycine and 7-amino-4-methylcoumarin-3-acetic acid. This reaction is catalyzed by the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.

Applications De Recherche Scientifique

Glycyl-7-amino-4-methylcoumarin-3-acetic acid is widely used in scientific research to study proteolytic enzymes, such as proteases. These enzymes play a critical role in many biological processes, including protein degradation, blood coagulation, and immune response. By using Glycyl-7-amino-4-methylcoumarin-3-acetic acid as a substrate, researchers can measure the activity of these enzymes in vitro and gain insight into their mechanisms of action.

Propriétés

Numéro CAS |

154653-66-4 |

|---|---|

Nom du produit |

Glycyl-7-amino-4-methylcoumarin-3-acetic acid |

Formule moléculaire |

C14H14N2O5 |

Poids moléculaire |

290.27 g/mol |

Nom IUPAC |

2-[7-[(2-aminoacetyl)amino]-4-methyl-2-oxochromen-3-yl]acetic acid |

InChI |

InChI=1S/C14H14N2O5/c1-7-9-3-2-8(16-12(17)6-15)4-11(9)21-14(20)10(7)5-13(18)19/h2-4H,5-6,15H2,1H3,(H,16,17)(H,18,19) |

Clé InChI |

HXRHUQYTGGKIIF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CN)CC(=O)O |

SMILES canonique |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CN)CC(=O)O |

Autres numéros CAS |

154653-66-4 |

Synonymes |

Gly-AMC-3-acetic acid glycine-7-amino-4-methylcoumarin-3-acetic acid glycine-AMC-3-acetic acid glycyl-7-amino-4-methylcoumarin-3-acetic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)

![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)

![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)

![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)